4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Pyridine (B92270) Chemical Scaffolds
The foundational components of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile, the benzonitrile and pyridine moieties, are well-established pharmacophores in medicinal chemistry.
Benzonitrile is an aromatic compound containing a cyano (-C≡N) functional group. The nitrile group is a versatile component in drug design; it can act as a hydrogen bond acceptor and engage in polar and π-π interactions, potentially enhancing the binding affinity and selectivity of a molecule to its biological target. researchgate.net The benzonitrile scaffold itself is present in a number of therapeutic agents and is explored for a variety of biological activities. nih.govnih.govrdd.edu.iq
Pyridine , a six-membered heterocyclic aromatic ring containing one nitrogen atom, is one of the most common motifs found in FDA-approved drugs. researchgate.netnih.gov Its presence can influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. nih.gov The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, a key interaction in drug-receptor binding. nih.gov Pyridine derivatives have a broad spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. globalresearchonline.netresearchgate.net
The combination of these two scaffolds in this compound through an ether linkage creates a novel chemical entity. The ether bond provides a flexible yet stable connection between the two aromatic rings, allowing them to adopt various conformations for optimal interaction with biological targets.
Overview of Therapeutic Area Relevance for Related Chemical Classes
Derivatives of both benzonitrile and pyridine have been extensively studied and have shown relevance in a wide array of therapeutic areas. This broad bioactivity underscores the potential of hybrid molecules incorporating these scaffolds.
Benzonitrile derivatives have demonstrated a range of pharmacological effects. Studies have indicated their potential as sedatives acting on the central nervous system. nih.gov Furthermore, various benzonitrile-containing compounds have been investigated for their antimicrobial, including antibacterial and antifungal, properties. nih.govrdd.edu.iq
Pyridine derivatives are renowned for their diverse and potent biological activities. They are integral to drugs with applications across numerous medical fields. sarchemlabs.com The pyridine nucleus is a key component in compounds developed for their anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties. globalresearchonline.netnih.gov The versatility of the pyridine scaffold has led to its inclusion in drugs targeting a wide range of diseases. researchgate.net
The concept of creating hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug discovery. Such hybrids, like those combining benzimidazole (B57391) and pyrimidine, have shown improved medicinal properties compared to their individual components, with applications as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.gov This principle suggests that a benzonitrile-pyridine hybrid could exhibit synergistic or novel biological activities.
| Chemical Scaffold | Associated Therapeutic Areas |
| Benzonitrile | Central Nervous System (Sedatives), Antimicrobial (Antibacterial, Antifungal) |
| Pyridine | Oncology (Anticancer), Infectious Diseases (Antimicrobial, Antiviral), Anti-inflammatory, Antidiabetic |
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by the logical progression of drug discovery principles. The rationale for its synthesis and study is multifaceted, primarily revolving around the potential for discovering a novel therapeutic agent.
The core strategy is molecular hybridization , which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced biological activity or a unique pharmacological profile. In this case, the well-documented therapeutic relevance of both benzonitrile and pyridine scaffolds provides a strong foundation for exploring their combined potential. nih.govresearchgate.net
Researchers would be motivated to investigate whether the unique combination of these two moieties in this compound could lead to:
Synergistic Activity: The combined molecule may exhibit a greater therapeutic effect than the sum of its individual components.
Novel Mechanism of Action: The hybrid structure could interact with biological targets in a new way, potentially overcoming resistance mechanisms associated with existing drugs.
Improved Pharmacokinetic Properties: The physicochemical properties of the combined molecule, such as solubility, stability, and membrane permeability, might be optimized for better drug-like characteristics.
The specific arrangement of the methyl group on the pyridine ring and the ether linkage are also deliberate design choices that can influence the molecule's shape, flexibility, and interaction with target proteins. The academic pursuit of such molecules is essential for expanding the chemical space available for drug discovery and for identifying new lead compounds for further development.
| Rationale for Investigation | Description |
| Molecular Hybridization | Combining the established pharmacophores of benzonitrile and pyridine to create a novel chemical entity. |
| Potential for Synergistic Effects | The hybrid molecule may exhibit enhanced biological activity compared to its individual components. |
| Exploration of Novel Bioactivity | Investigating the potential for new therapeutic applications arising from the unique combination of scaffolds. |
| Optimization of Drug-like Properties | The specific molecular structure may lead to improved pharmacokinetic and pharmacodynamic profiles. |
Structure
3D Structure
Properties
IUPAC Name |
4-[(6-methylpyridin-3-yl)oxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-11-2-7-14(9-16-11)17-10-13-5-3-12(8-15)4-6-13/h2-7,9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRWSVVXDFXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis for 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile
A retrosynthetic analysis of the target molecule identifies the central C-O ether bond as the most logical point for disconnection. This bond connects the benzylic carbon of the benzonitrile (B105546) fragment to the phenolic oxygen of the pyridine (B92270) fragment.
This disconnection strategy points to two primary precursors:
A pyridine-based nucleophile: 6-methylpyridin-3-ol .
A benzonitrile-based electrophile or alcohol component.
For a Mitsunobu reaction, which is a powerful method for forming ether linkages with inversion of stereochemistry at the alcohol carbon, the disconnection reveals 6-methylpyridin-3-ol (the acidic component) and 4-(hydroxymethyl)benzonitrile (B1214540) (the alcohol component) as the key starting materials. This approach is often preferred for its mild conditions and reliability in coupling phenols with primary or secondary alcohols.
Precursor Synthesis Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key intermediates.
Two primary benzonitrile intermediates can be envisioned: 4-(hydroxymethyl)benzonitrile for the Mitsunobu reaction, and 4-(halomethyl)benzonitrile for a classical Williamson ether synthesis.
4-(hydroxymethyl)benzonitrile: This alcohol is a crucial precursor for the Mitsunobu approach. It can be synthesized via the reduction of 4-cyanobenzoic acid. A common method involves using a borane-tetrahydrofuran (B86392) complex, often in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. chemicalbook.com
| Starting Material | Reagents | Solvent | Yield | Ref |
| 4-Cyanobenzoic acid | 1. Boron trifluoride diethyl etherate 2. Borane-tetrahydrofuran complex | Tetrahydrofuran (B95107) (THF) | ~95% | chemicalbook.com |
4-(bromomethyl)benzonitrile: This electrophilic precursor can be readily prepared from 4-methylbenzonitrile (p-tolunitrile) through a radical bromination reaction. rsc.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org
| Starting Material | Reagents | Solvent | Conditions | Yield | Ref |
| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride (CCl₄) | Reflux, 8 hours | ~90% | rsc.org |
The key pyridine precursor is 6-methylpyridin-3-ol . A standard and effective method for its synthesis starts from 2-amino-5-methylpyridine. The synthesis involves a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures. orgsyn.org The subsequent heating of the diazonium salt solution leads to its decomposition and replacement by a hydroxyl group, yielding the desired product. orgsyn.org
| Starting Material | Reagents | Conditions | Product |
| 2-Amino-5-methylpyridine | 1. NaNO₂, H₂SO₄(aq) 2. Heat | 1. 0-5 °C 2. 95 °C | 6-Methylpyridin-3-ol |
An alternative synthetic strategy could involve (6-methylpyridin-3-yl)methanol as a precursor. This compound can be prepared from 6-methylnicotinic acid. The synthesis typically proceeds in two steps: first, an esterification of the carboxylic acid to form an ester like methyl 6-methylnicotinate, followed by the reduction of the ester group using a reducing agent such as sodium borohydride (B1222165) or lithium aluminum hydride to yield the primary alcohol. patsnap.com
| Starting Material | Reagents | Product |
| 6-Methylnicotinic acid | 1. Methanol, Acid catalyst (e.g., H₂SO₄) 2. Reducing agent (e.g., NaBH₄) | (6-Methylpyridin-3-yl)methanol |
Key Ether Linkage Formation Reactions
The final and crucial step in the synthesis is the formation of the ether bond between the two prepared fragments.
The Mitsunobu reaction is a highly effective method for coupling the synthesized precursors, 4-(hydroxymethyl)benzonitrile and 6-methylpyridin-3-ol . This reaction allows for the formation of the aryl ether bond under mild, neutral conditions. organic-chemistry.org
The reaction mechanism involves the activation of the alcohol by forming a phosphonium (B103445) intermediate. Triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), combine to form a betaine. tcichemicals.com This species then activates the hydroxyl group of 4-(hydroxymethyl)benzonitrile, allowing for nucleophilic attack by the deprotonated 6-methylpyridin-3-ol to form the desired ether linkage. organic-chemistry.orgtcichemicals.com The byproducts of this reaction are triphenylphosphine oxide and a hydrazine (B178648) derivative, which are typically removed during purification. organic-synthesis.com
A typical procedure involves dissolving the alcohol (4-(hydroxymethyl)benzonitrile), the phenolic component (6-methylpyridin-3-ol), and triphenylphosphine in a suitable aprotic solvent like tetrahydrofuran (THF). The mixture is cooled, and the azodicarboxylate is added dropwise. organic-synthesis.com
| Component | Role | Example |
| Alcohol | Electrophile precursor | 4-(hydroxymethyl)benzonitrile |
| Phenol | Nucleophile | 6-methylpyridin-3-ol |
| Phosphine (B1218219) | Activating agent / Oxygen acceptor | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Activating agent / Hydrogen acceptor | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone reaction for the formation of the critical ether linkage in this compound. This venerable S\textsubscript{N}2 reaction involves the coupling of an alkoxide with an alkyl halide. organic-chemistry.orgmasterorganicchemistry.com In the context of the target molecule, two primary retrosynthetic disconnections are considered, each with its own set of advantages and challenges.
The most common approach involves the reaction of the sodium or potassium salt of 6-methylpyridin-3-ol with a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile. The pyridinol is deprotonated with a suitable base to form the more nucleophilic pyridinolate anion, which then displaces the halide from the benzylic position of the benzonitrile derivative.
Table 1: Key Reactants for Williamson Ether Synthesis
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) |
| 6-methylpyridin-3-ol | 4-(bromomethyl)benzonitrile |
A typical laboratory-scale synthesis of 4-(bromomethyl)benzonitrile involves refluxing 4-methylbenzonitrile with NBS and AIBN in a solvent like carbon tetrachloride. This reaction can achieve high yields, often around 90%.
Table 2: Illustrative Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) |
| Temperature | Room temperature to 80 °C |
| Reaction Time | Several hours to overnight |
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride are effective in deprotonating the pyridinol, while weaker bases like potassium carbonate can also be employed, often requiring higher temperatures. Polar aprotic solvents such as DMF or acetonitrile are typically used to dissolve the reactants and facilitate the S\textsubscript{N}2 reaction. While specific yields for the synthesis of this compound are not widely reported, laboratory syntheses using the Williamson method generally achieve yields ranging from 50% to 95%. wikipedia.org
Functional Group Interconversions Relevant to the Benzonitrile Moiety
The benzonitrile group is a versatile functional handle that can be transformed into other valuable functionalities, thereby expanding the chemical diversity of derivatives of the parent molecule. researchgate.net These interconversions are crucial for structure-activity relationship studies in drug discovery.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating this compound with an aqueous acid or base would yield 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid.
Another important transformation is the reduction of the nitrile to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion would produce [4-({[(6-methylpyridin-3-yl)oxy]methyl}phenyl)methanamine, introducing a basic center and a site for further functionalization.
Table 3: Key Functional Group Interconversions of the Benzonitrile Moiety
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | 1. LiAlH₄, 2. H₂O or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
Catalytic Methodologies in Complex Synthesis
While the Williamson ether synthesis is a robust method, modern organic synthesis often turns to catalytic methodologies to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant for the synthesis of the core structure of this compound and its analogs.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds to create aryl ethers. nih.gov In a potential catalytic route to the target molecule, a palladium catalyst could be employed to couple 6-halopyridin-3-ol with 4-(hydroxymethyl)benzonitrile, or 6-methylpyridin-3-ol with a 4-halobenzonitrile derivative followed by functionalization of the methyl group. These methods often utilize specialized phosphine ligands to facilitate the catalytic cycle. For instance, palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers has been demonstrated, showcasing the utility of palladium in functionalizing pyridine derivatives. nih.gov
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the synthesis of diaryl ethers and can be applied to the formation of the aryl-alkyl ether linkage in the target molecule. rsc.org Modern advancements in copper catalysis have led to the development of milder and more efficient protocols, often employing ligands such as N-heterocyclic carbenes (NHCs) or phenanthrolines. nih.gov These catalytic systems can be effective for the coupling of (hetero)aryl halides with alcohols. Copper-catalyzed methods are also employed in the synthesis of aryl nitriles themselves, for example, from aryl halides using various cyanide sources. rsc.org
The application of these catalytic methods to the synthesis of complex molecules containing both pyridine and benzonitrile moieties allows for the construction of diverse chemical libraries for biological screening and materials science applications. The choice between a classical method like the Williamson ether synthesis and a modern catalytic approach often depends on factors such as substrate scope, functional group compatibility, and desired scale of the reaction.
Molecular Design Principles and Structure Activity Relationship Sar Studies
Rationale for Core Scaffold Selection and Derivatization
The selection of the pyridine (B92270) and benzonitrile (B105546) moieties as core scaffolds is a deliberate choice based on their established roles as "privileged structures" in drug discovery. mdpi.comnih.gov The pyridine ring, a common motif in numerous natural products and FDA-approved drugs, is valued for its ability to engage in various biological interactions and its favorable physicochemical properties. mdpi.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, making it an attractive scaffold in medicinal chemistry. nih.govresearchgate.net
The benzonitrile group is often employed as a bioisostere for a pyridine ring. researchgate.net Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. researchgate.net The carbon-nitrile (C-CN) unit in benzonitrile can effectively mimic the hydrogen-bond accepting properties of the nitrogen atom in a pyridine ring, making these two scaffolds interchangeable in certain contexts to explore and optimize molecular interactions with a biological target. researchgate.net The combination of these two aromatic systems via a flexible ether linkage allows for a systematic exploration of the chemical space to identify potent and selective compounds.
Systematic Chemical Modification Strategies for 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile Analogues
Following the selection of the core scaffolds, systematic chemical modifications are employed to probe the structure-activity relationship and refine the compound's biological profile.
The benzonitrile ring system is a critical component for interaction with biological targets, and its electronic properties can be fine-tuned by the addition of various substituents. The nitrile group itself is strongly electron-withdrawing, which influences the electrostatic potential of the aromatic ring. acs.orglibretexts.org This effect can be modulated by introducing other functional groups.
Electron-Donating Groups (EDGs): Introducing EDGs (e.g., methoxy (B1213986), amino) would increase the electron density of the ring system. libretexts.org This can alter binding modes, for instance, by strengthening π-stacking interactions with aromatic amino acid residues in a binding site. acs.org
SAR studies on analogous compound series have shown that even small changes to this ring can have profound effects. For example, in a series of mGluR5 antagonists, 3-cyano substitution on the terminal aryl ring was found to be critical for potent activity. nih.gov
| Substituent (R) at Position 2 or 3 | Electronic Effect | Predicted Impact on Activity |
|---|---|---|
| -H (unsubstituted) | Neutral | Baseline Activity |
| -Cl | Weakly Withdrawing (Inductive) | Potential for enhanced binding through halogen bonding or altered electronics. |
| -OCH₃ | Donating (Resonance), Withdrawing (Inductive) | May increase electron density, potentially improving π-stacking interactions. |
| -CF₃ | Strongly Withdrawing (Inductive) | Could enhance interactions with electron-rich domains; may also decrease metabolic liability. |
The 6-methylpyridine moiety offers several avenues for modification to probe its role in biological activity. The position and nature of substituents on this ring are often critical. researchgate.net
Replacement of Methyl Group: Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) would probe for steric tolerance in the binding pocket. Substitution with polar groups (e.g., -OH, -OCH₃) could introduce new hydrogen bonding opportunities.
Pyridine Ring Substitution: Introducing additional substituents onto the pyridine ring can modulate its basicity and electronic properties, which can be crucial for target engagement. nih.gov
| Modification | Rationale | Potential Outcome |
|---|---|---|
| Move methyl group from C6 to C4 or C5 | Investigate spatial requirements of the binding pocket. | Likely decrease in activity if the C6-methyl is in an optimal position. |
| Replace C6-methyl with C6-ethyl | Probe for steric bulk tolerance. | Activity may increase or decrease depending on pocket size. |
| Add a C5-fluoro group | Modulate pKa of the pyridine nitrogen and introduce potential for halogen bonding. | Could improve binding affinity and/or metabolic stability. |
The ether linkage (-O-CH₂-) provides flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding. Its architecture is a key target for modification.
Linker Length and Flexibility: Shortening or lengthening the linker by removing or adding methylene (B1212753) (-CH₂-) units would change the distance and relative orientation between the two rings. Replacing the flexible linker with a more rigid one (e.g., incorporating it into a ring) could lock the molecule into a favorable (or unfavorable) conformation, potentially increasing potency and selectivity.
Linker Composition: Replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amine) would alter the linker's bond angles, polarity, and hydrogen bonding capacity. For instance, SAR studies on similar scaffolds have shown that replacing a piperidin-4-yloxy linker with a 2-morpholinoethoxy linker resulted in a significant drop in activity, demonstrating the sensitivity of biological targets to the linker's composition. nih.gov
Impact of Positional Isomerism on Biological Activity
Positional isomerism plays a critical role in determining the biological activity of molecules. nih.govresearchgate.net For this compound, changing the connection points of the ether linkage on either ring would create distinct isomers with potentially vast differences in activity.
Isomerism on the Pyridine Ring: Moving the ether linkage from the 3-position to the 2- or 4-position of the 6-methylpyridine ring would drastically alter the three-dimensional arrangement of the molecule. This would change the vector and distance between key pharmacophoric features, likely disrupting the optimal binding mode.
Isomerism on the Benzonitrile Ring: Shifting the -CH₂-O- linkage from the 4-position (para) to the 3-position (meta) or 2-position (ortho) of the benzonitrile ring would create structural isomers. Research has consistently shown that such positional isomers can have profoundly different biological effects, ranging from highly active to completely inactive. rsc.org For example, in a study of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety resulted in a more potent compound compared to its angularly attached isomer. nih.gov
Identification of Pharmacophoric Elements and Essential Functional Groups
A pharmacophore model for this class of compounds represents the key molecular features necessary for biological activity. dovepress.comijper.org Based on the SAR principles discussed, the essential pharmacophoric elements for this compound and its analogues can be identified.
The likely pharmacophore includes:
A Hydrogen Bond Acceptor: The nitrile group on the benzonitrile ring is a potent hydrogen bond acceptor, likely interacting with a hydrogen bond donor residue (e.g., the backbone NH of an amino acid) in the target's active site. researchgate.net
Two Aromatic/Hydrophobic Regions: The benzonitrile and 6-methylpyridine rings serve as two distinct hydrophobic regions that can engage in van der Waals or π-stacking interactions with the target. acs.org
A Specific Spatial Arrangement: The ether linker dictates the distance and relative orientation between the two aromatic rings. The specific geometry is crucial for fitting into the binding site.
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring can act as another hydrogen bond acceptor or a metallic ligand, contributing to the binding affinity.
The Methyl Group: The 6-methyl group likely fits into a specific hydrophobic sub-pocket, contributing to affinity and potentially selectivity. nih.gov
Docking studies on similar benzyl (B1604629) ether derivatives have helped to rationalize the observed SAR, showing how specific substituents orient themselves within the binding sites of receptors like S1P₁. nih.gov Such computational models are invaluable for visualizing these pharmacophoric interactions and guiding further derivatization. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. The molecule possesses several rotatable bonds, primarily around the benzylic ether linkage, which dictates the spatial arrangement of the benzonitrile and methyl-pyridyl rings.
Key Rotatable Bonds and Their Influence:
Aryl-CH2 Bond: Rotation around this bond determines the orientation of the benzonitrile ring relative to the rest of the molecule.
CH2-O Bond: This bond, along with the subsequent O-pyridyl bond, controls the positioning of the 6-methylpyridine moiety.
The interplay of these rotations results in a conformational landscape of low-energy states. It is hypothesized that only a subset of these conformations, often termed the "bioactive conformation," is capable of productive binding to the allosteric site of the M1 receptor. The adoption of this specific conformation is crucial for establishing the necessary intermolecular interactions—such as hydrogen bonds, van der Waals forces, and pi-stacking—that stabilize the ligand-receptor complex and induce the allosteric effect.
Computational modeling techniques, such as molecular mechanics and quantum mechanics, are typically employed to predict the preferred conformations of such compounds. These studies help medicinal chemists understand how structural modifications might favor or disfavor the bioactive conformation, thereby influencing potency and efficacy. For instance, the introduction of a methyl group on the pyridine ring not only impacts its electronic properties but can also introduce steric hindrance that restricts conformational freedom, potentially pre-organizing the molecule into a more favorable binding pose.
Molecular Switches and Allosteric Modulator Pharmacology Shifts
The concept of a "molecular switch" in GPCR pharmacology refers to subtle structural modifications in a ligand that can dramatically alter its pharmacological profile. manhattan.institute This can manifest as a shift from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM), or a change in the degree of allosteric agonism (ago-PAM). manhattan.institute Allosteric modulators achieve this by stabilizing different conformational states of the receptor, which can then preferentially couple to specific downstream signaling pathways. wikipedia.org
For a compound like this compound, minor structural changes could potentially act as molecular switches:
Positional Isomerism: Moving the methyl group on the pyridine ring or the cyano group on the benzene (B151609) ring could alter the interaction profile with key residues in the allosteric binding pocket, potentially flipping the pharmacological response.
Bioisosteric Replacement: Replacing the cyano group with another electron-withdrawing group (e.g., a nitro group or a small amide) could change the electronic distribution and hydrogen bonding capacity, leading to a different pharmacological outcome. Similarly, replacing the ether linkage with a thioether or an amine could significantly impact the molecule's conformational preferences and interactions.
These shifts in pharmacology are often the result of the ligand's ability to differentially stabilize active and inactive conformations of the receptor. A PAM typically binds to and stabilizes a receptor conformation that has a higher affinity for the endogenous agonist (acetylcholine in the case of the M1 receptor), thereby potentiating its effect. thealbertan.com A molecular switch could alter this stabilization, perhaps favoring an inactive conformation (leading to NAM activity) or a conformation that is active even in the absence of the endogenous agonist (leading to ago-PAM activity).
The table below illustrates hypothetical pharmacological shifts resulting from minor structural modifications, a common exploration in SAR studies of allosteric modulators.
| Compound | Modification from Parent Structure | Hypothetical Pharmacological Profile |
| Parent Compound | This compound | M1 PAM |
| Analog A | 5-methylpyridin-3-yl isomer | Shift to M1 NAM or reduced PAM activity |
| Analog B | Replacement of cyano with amide | Potential for increased ago-PAM activity |
| Analog C | Replacement of ether with thioether | Altered potency and conformational preference |
This exploration of molecular switches is a critical aspect of modern drug discovery, as it allows for the fine-tuning of a drug's activity to achieve the desired therapeutic effect while minimizing off-target or adverse effects. manhattan.institute
Biological Target Engagement and Mechanistic Investigations
G Protein-Coupled Receptor (GPCR) Modulation Studies
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Modulation:Allosteric modulation of mGluR5 is a significant area of research for potential treatments of central nervous system disorders.nih.govnih.govA variety of chemical scaffolds have been identified as positive or negative allosteric modulators of this receptor.sigmaaldrich.comHowever, the searches did not uncover any studies that specifically identify or characterize 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile as an allosteric modulator of mGluR5.
Due to the absence of specific research data for this compound against the stipulated biological targets, it is not possible to generate the detailed, data-driven article as requested while adhering to the strict content and outline requirements.
Negative Allosteric Modulation (NAM) Mechanisms
Information regarding the negative allosteric modulation mechanisms of this compound is not available in the reviewed literature. Allosteric modulators that act as NAMs typically bind to a site on a receptor that is distinct from the primary (orthosteric) site, causing a conformational change that decreases the affinity or efficacy of the endogenous ligand. wikipedia.orgnih.gov Compounds with similar structural motifs, such as those containing pyridine (B92270) rings, have been investigated as negative allosteric modulators for various receptors, including metabotropic glutamate receptors. nih.govresearchgate.net However, specific studies detailing such activity for this compound have not been identified.
Positive Allosteric Modulation (PAM) Mechanisms
There is no available data describing the positive allosteric modulation mechanisms of this compound. PAMs bind to an allosteric site to increase the affinity or efficacy of an orthosteric agonist. wikipedia.orgnih.gov This mechanism is a key area of interest in drug discovery for enhancing physiological signaling in a controlled manner. nih.govtaylorandfrancis.com For instance, certain molecules have been identified as PAMs for muscarinic and metabotropic glutamate receptors, but no such characterization exists for this compound in the public domain. nih.govnih.gov
Silent Allosteric Modulator (SAM) Properties
Research into the potential silent allosteric modulator (SAM) properties of this compound has not been reported. SAMs, also known as neutral allosteric ligands, bind to an allosteric site without affecting the binding or signaling of the orthosteric ligand on their own, but they can block the binding of other allosteric modulators. nih.gov
Receptor Selectivity Profiling across GPCR Subtypes
A receptor selectivity profile for this compound across G-protein coupled receptor (GPCR) subtypes is not documented in the available literature. GPCRs represent a large family of transmembrane receptors that are common drug targets. nih.gov Profiling a compound's activity across various GPCR subtypes is crucial for determining its specificity and potential for off-target effects. researchgate.netbiorxiv.org While extensive profiling has been conducted for many therapeutic agents, such data is absent for this compound.
Cellular Pathway Modulation Studies
Downstream Signaling Pathway Analysis (e.g., Smad pathway, AKT/mTOR)
Specific analyses of how this compound modulates downstream signaling pathways, such as the Smad or AKT/mTOR pathways, have not been published.
The Smad pathway is a critical intracellular signaling cascade activated by the Transforming Growth Factor-beta (TGF-β) superfamily, which plays a key role in cellular processes including growth, differentiation, and apoptosis. To date, no studies have investigated the effect of this compound on the phosphorylation of Smad proteins or the expression of Smad-responsive genes.
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. nih.govnih.govmdpi.comresearchgate.net Pharmacological targeting of this pathway is a major focus of cancer research. nih.gov However, there is no evidence from the reviewed literature to suggest that this compound has been evaluated for its ability to modulate the phosphorylation status of key proteins in this pathway, such as AKT or S6 ribosomal protein.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-6-(2-phenylethenyl)pyridine (SIB-1893) |
| 2-methyl-6-phenylethynyl pyridine hydrochloride (MPEP) |
| L-2-amino-4-phophonobutyrate (L-AP4) |
Antimicrobial Activity Assessments
Antibacterial Spectrum of Activity
There is currently no published research detailing the in vitro or in vivo activity of this compound against any Gram-positive or Gram-negative bacteria. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against common bacterial strains are not available.
Antifungal Spectrum of Activity
Similarly, the scientific literature lacks any studies investigating the potential antifungal properties of this compound. There is no information on its activity against fungal species of clinical or agricultural importance.
Further research is required to determine if this compound possesses any intrinsic antimicrobial properties and to characterize its potential spectrum of activity.
Based on a comprehensive search for scientific literature, there are currently no specific computational chemistry or molecular modeling studies available for the compound “this compound”. Research detailing Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, molecular docking simulations, or molecular dynamics (MD) simulations focused solely on this molecule could not be located in the public domain.
Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested under the specified outline. The methodologies mentioned are standard in computational chemistry for drug discovery and materials science, but their application to this particular compound has not been documented in available research.
Computational Chemistry and Molecular Modeling Applications of 4 6 Methylpyridin 3 Yl Oxy Methyl Benzonitrile
Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These in silico techniques allow for the prediction of molecular properties, the elucidation of structure-activity relationships, and the early assessment of a compound's potential as a drug candidate. For the research compound 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile, a molecule with structural motifs common in medicinal chemistry, these computational approaches offer significant insights into its biological potential. The application of pharmacophore modeling, virtual screening, Quantitative Structure-Activity Relationship (QSAR) analysis, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can guide its further development and prioritization in research.
Advanced Analytical Techniques for Comprehensive Characterization in Research
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can elucidate its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: Proton NMR would be used to identify the number of different types of hydrogen atoms and their neighboring environments. For 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile, one would expect to see distinct signals for the methyl group protons on the pyridine (B92270) ring, the methylene (B1212753) bridge protons, and the aromatic protons on both the pyridine and benzonitrile (B105546) rings. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help establish the connectivity between adjacent protons.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom in the structure would yield a distinct signal. Expected signals would include those for the methyl carbon, the methylene carbon, the nitrile carbon, and the various aromatic carbons in both rings.
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: A standard mass spectrum would show the molecular ion peak (M+), corresponding to the intact molecule's mass. The fragmentation pattern, which results from the molecule breaking apart within the spectrometer, can provide additional structural clues.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the exact molecular formula, confirming that the compound has the expected atomic composition (C₁₄H₁₂N₂O).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic methods provide information about functional groups and electronic transitions within the molecule.
IR Spectroscopy: IR spectroscopy identifies the types of chemical bonds present by measuring their vibration frequencies. For this compound, characteristic absorption bands would be expected for the C≡N (nitrile) stretch, C-O-C (ether) stretches, C=C and C=N bonds within the aromatic rings, and C-H bonds.
UV-Vis Spectroscopy: This technique measures the electronic transitions within the molecule, which are characteristic of conjugated systems. The presence of the benzonitrile and pyridine aromatic rings would result in specific absorption maxima in the UV region of the spectrum.
Chromatographic Methods for Compound Separation and Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a non-volatile compound. The sample is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying components in a mixture. As the HPLC separates the compounds, they are directly introduced into the mass spectrometer, which provides molecular weight information for each peak. This would definitively confirm the identity of the main peak as this compound and help in identifying any impurities present.
X-ray Crystallography for Solid-State Structure Elucidation
As of the current available scientific literature, the specific crystal structure of this compound has not been determined and reported. X-ray crystallography, a pivotal technique for the definitive determination of the three-dimensional atomic arrangement in a crystalline solid, relies on the diffraction of X-rays by the electron clouds of the constituent atoms. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
For a compound like this compound, a successful single-crystal X-ray diffraction analysis would yield crucial data. This would include the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). Furthermore, it would reveal key intramolecular details such as bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation in the solid state.
Without experimental crystallographic data for this compound, a detailed discussion of its solid-state structure, including the creation of data tables with its specific crystallographic parameters, is not possible. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its solid-state architecture.
Preclinical Pharmacological Investigations and Translational Research Aspects
In Vitro Efficacy and Potency Determination in Biochemical and Cell-Based Assays
No publicly available data exists on the in vitro efficacy and potency of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile in biochemical or cell-based assays.
Receptor Occupancy Studies in Preclinical Animal Models
Information regarding the receptor occupancy of this compound in preclinical animal models has not been made publicly available.
In Vivo Efficacy Studies in Established Animal Models of Disease
There are no published studies detailing the in vivo efficacy of this compound in established animal models for any disease indication.
Models for Neurological Disorders (e.g., Parkinson's Disease)
No research has been published on the effects of this compound in preclinical models of neurological disorders, including Parkinson's disease.
Models for Oncological Indications
There is no publicly available information on the efficacy of this compound in preclinical models of cancer.
Pharmacokinetic Investigations in Preclinical Species
Detailed pharmacokinetic properties of this compound in preclinical species are not available in the public domain.
Future Research Trajectories and Broader Academic Implications
Design and Synthesis of Advanced Analogues with Optimized Biological Profiles
The development of advanced analogues of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile with enhanced biological activities is a promising avenue for future research. This would involve systematic structural modifications to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. Key strategies for analogue design and synthesis would include:
Modification of the Pyridine (B92270) Ring: Altering the position of the methyl group or introducing other substituents (e.g., halogens, methoxy (B1213986) groups) on the pyridine ring could modulate the compound's electronic properties and its interactions with biological targets.
Alterations to the Benzonitrile (B105546) Moiety: The nitrile group is a key functional group that can participate in various interactions with protein targets. Its replacement with other electron-withdrawing groups or bioisosteres could lead to analogues with different biological profiles.
Variation of the Ether Linkage: The flexibility and length of the ether linkage can be modified to optimize the spatial orientation of the pyridine and benzonitrile rings, which is crucial for effective binding to a target protein.
The synthesis of these analogues can be achieved through various established synthetic methodologies. For instance, the ether linkage can be formed via a Williamson ether synthesis, reacting a substituted hydroxymethylbenzene with a halogenated methylpyridine. The benzonitrile group can be introduced through cyanation of an aryl halide or by dehydration of a benzamide.
| Structural Modification | Rationale | Potential Impact |
|---|---|---|
| Substitution on the pyridine ring | Modulate basicity and steric hindrance | Altered target binding affinity and selectivity |
| Bioisosteric replacement of the nitrile group | Improve metabolic stability and reduce potential toxicity | Enhanced pharmacokinetic properties |
| Modification of the ether linker | Optimize conformational flexibility | Improved fit within the target's binding pocket |
Exploration of Novel Biological Targets for this compound and its Derivatives
The structural motifs within this compound suggest that it and its derivatives could interact with a variety of biological targets. Future research should focus on screening this compound and its analogues against diverse panels of receptors, enzymes, and ion channels to identify novel biological activities.
Given that pyridine and benzonitrile moieties are common in central nervous system (CNS) active agents, exploring targets within the CNS is a logical starting point. G protein-coupled receptors (GPCRs), which are the targets for at least 30% of marketed drugs, represent a particularly attractive class of targets. researchgate.netnih.gov For instance, related pyridine derivatives have been investigated as modulators of muscarinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors. nih.govnih.gov
Furthermore, the benzonitrile group is a feature of some enzyme inhibitors, suggesting that this compound class could be explored for activity against kinases, phosphatases, or other enzymes implicated in disease. For example, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors for cancer therapy. nih.gov
Investigation into Polypharmacology and Multi-Target Therapeutic Strategies
Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org The scaffold of this compound is well-suited for the development of multi-target ligands.
Future research could intentionally design analogues that modulate multiple, disease-relevant targets simultaneously. This could lead to therapeutic agents with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov Computational approaches, such as molecular docking and pharmacophore modeling, can be employed to predict the binding of these compounds to multiple targets and guide the design of polypharmacological agents. nih.gov
Advancements in Scalable and Environmentally Sustainable Synthetic Methodologies for Related Structures
The development of scalable and environmentally sustainable synthetic routes is crucial for the practical application of any new chemical entity. Future research in this area should focus on "green chemistry" approaches for the synthesis of this compound and its derivatives.
This includes the use of:
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize purification steps and solvent usage.
Recent advancements in the synthesis of pyridine derivatives have highlighted the use of green buffers and aqueous media, which are inexpensive, user-friendly, and eco-friendly. rsc.orgresearchgate.net Similar principles could be applied to the synthesis of the target compound and its analogues. nih.gov
Contribution to Fundamental Understanding of Ligand-Receptor Recognition and Interaction
Well-characterized small molecules are invaluable tools for probing the intricacies of ligand-receptor interactions. This compound and its analogues can serve as chemical probes to elucidate the molecular determinants of binding to their biological targets.
By systematically modifying the structure of the ligand and assessing the impact on binding affinity and functional activity, researchers can map the key interactions within the binding pocket. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the ligand-receptor complex, revealing the precise binding mode and informing the rational design of improved ligands.
Potential for Radioligand Development for Imaging Modalities (e.g., PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of selective PET radioligands is critical for both basic research and clinical drug development. frontiersin.org
The scaffold of this compound possesses properties that make it a candidate for development into a PET radioligand. The introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, into the molecule would be the first step. Both pyridine and benzonitrile scaffolds have been successfully incorporated into PET radioligands for imaging various targets in the brain. nih.govmdpi.com
Future research would involve the radiosynthesis of labeled analogues and their evaluation in preclinical models to assess their brain penetration, target engagement, and pharmacokinetic properties. A successful PET radioligand based on this scaffold could be used to study the distribution and density of its target in the living brain and to assess the target occupancy of new drug candidates. perceptive.comnih.gov
| Research Trajectory | Description | Potential Impact |
|---|---|---|
| Analogue Synthesis and SAR | Systematic modification to optimize biological activity | Development of potent and selective drug candidates |
| Novel Target Identification | Screening against diverse biological targets | Discovery of new therapeutic applications |
| Polypharmacology Studies | Design of multi-target ligands | More effective treatments for complex diseases |
| Green Synthesis Development | Implementation of sustainable synthetic methods | Cost-effective and environmentally friendly production |
| Ligand-Receptor Interaction Studies | Use as chemical probes to understand binding mechanisms | Rational design of improved therapeutic agents |
| PET Radioligand Development | Synthesis of radiolabeled analogues for in vivo imaging | Enabling non-invasive study of drug action in the brain |
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile be optimized using palladium-catalyzed coupling reactions?
- Methodological Answer : Palladium-catalyzed Buchwald-Hartwig or Ullmann-type couplings are effective for introducing pyridinyloxy or aryl groups. For example, intermediates like 6-methylpyridin-3-ol can be coupled with 4-(bromomethyl)benzonitrile using Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ as a base. Reaction conditions (e.g., solvent polarity, temperature) should be tuned to improve yields, as demonstrated in similar compounds where yields ranged from 50–68% . Optimization may involve screening ligands (e.g., XPhos vs. SPhos) to mitigate steric hindrance from the methyl group on the pyridine ring.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic signals, such as the benzonitrile group (~110–120 ppm in 13C NMR) and methylpyridinyloxy protons (e.g., δ 2.5 ppm for CH₃ in 1H NMR). Overlapping signals from stereoisomers (e.g., E/Z isomers in related compounds) may require 2D NMR (COSY, HSQC) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm error to validate molecular weight.
- HPLC-PDA : Assess purity (>95%) using reversed-phase chromatography with UV detection at λ = 254 nm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential cyanide release from benzonitrile derivatives under acidic/alkaline conditions .
- Waste Disposal : Segregate organic waste containing nitrile groups and treat with oxidizing agents (e.g., NaOCl) before disposal .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be resolved across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, derivatives with electron-withdrawing groups (e.g., -CN, -F) on the benzonitrile ring show enhanced binding to targets like xanthine oxidase or HIV-1 reverse transcriptase, while methyl groups may reduce solubility and bioavailability .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, enzyme concentrations) to isolate confounding variables. For instance, conflicting IC₅₀ values for kinase inhibition could arise from variations in ATP concentrations .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via derivatization of the pyridinyloxy methyl group.
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering the core structure .
- Crystal Engineering : Modify crystallinity via salt formation (e.g., HCl salts) or co-crystallization with succinic acid .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., HIV-1 reverse transcriptase). Prioritize docking poses where the benzonitrile group engages in π-π stacking with aromatic residues (e.g., Tyr188) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the pyridinyl oxygen and catalytic aspartates .
Q. What experimental approaches address challenges in characterizing stereoisomers of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column with hexane/isopropanol gradients.
- VCD Spectroscopy : Differentiate E/Z isomers by analyzing vibrational circular dichroism patterns in the 1600–1800 cm⁻¹ range .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly for this compound analogs in published protocols?
- Methodological Answer :
- Catalyst Deactivation : Pd catalysts may be poisoned by residual amines from coupling partners. Pre-purify intermediates via flash chromatography .
- Steric Effects : Bulkier substituents (e.g., 3,5-dimethylbenzonitrile) reduce yields to 50%, whereas less hindered analogs achieve 68% .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 50–68% (Pd-catalyzed coupling) | |
| Melting Point | 135–285°C (varies with substituents) | |
| HRMS Accuracy | <5 ppm error | |
| Biological Targets | HIV-1 RT, xanthine oxidase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
